molecular formula C17H25N5O B5467423 5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine

5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B5467423
M. Wt: 315.4 g/mol
InChI Key: QNSBENKMFGWZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPP, and it is a pyrazolopyrimidine derivative.

Mechanism of Action

The mechanism of action of IPP is not fully understood. However, studies have shown that IPP acts as an inhibitor of the protein kinase CK1ε. This protein kinase is involved in various cellular processes, including cell division and gene expression. By inhibiting CK1ε, IPP can modulate these processes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that IPP has several biochemical and physiological effects. IPP can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, IPP can modulate the immune system by increasing the production of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using IPP in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying cancer cell growth and proliferation. However, one of the limitations of using IPP is its low solubility in water, which can make it difficult to dissolve in some experimental conditions.

Future Directions

There are several future directions for research on IPP. One area of interest is the development of new synthesis methods for IPP that can improve its solubility and purity. Another area of interest is the development of new derivatives of IPP that can have improved anti-cancer properties. Additionally, research is needed to fully understand the mechanism of action of IPP and its potential applications in other fields, such as neurodegenerative diseases.
In conclusion, IPP is a promising compound that has potential applications in various fields, including cancer treatment and neuroprotection. Its potent anti-cancer properties and ability to modulate cellular processes make it an ideal compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of IPP involves several steps, including the reaction of 4-morpholinecarboxaldehyde with pyrrolidine and the subsequent reaction of the resulting product with 5-isopropyl-2,4-dimethylpyrazolo[1,5-a]pyrimidine. The final product is obtained through purification and isolation processes.

Scientific Research Applications

IPP has been extensively studied for its potential applications in various fields. One of the primary research areas is cancer treatment. Studies have shown that IPP has potent anti-cancer properties and can inhibit the growth of cancer cells. IPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

4-[1-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-13(2)15-11-17(22-16(19-15)3-5-18-22)21-6-4-14(12-21)20-7-9-23-10-8-20/h3,5,11,13-14H,4,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSBENKMFGWZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)N3CCC(C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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